molecular formula C10H15ClN2 B13649051 N1-butyl-4-chlorobenzene-1,2-diamine

N1-butyl-4-chlorobenzene-1,2-diamine

Cat. No.: B13649051
M. Wt: 198.69 g/mol
InChI Key: LOMOKJQOQKQPOB-UHFFFAOYSA-N
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Description

N1-butyl-4-chlorobenzene-1,2-diamine is an organic compound with the molecular formula C10H15ClN2 It is a derivative of benzene, featuring a butyl group and a chlorine atom attached to the benzene ring, along with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-butyl-4-chlorobenzene-1,2-diamine typically involves the reaction of 4-chlorobenzene-1,2-diamine with butyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the amine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-butyl-4-chlorobenzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

N1-butyl-4-chlorobenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzene-1,2-diamine: A structurally similar compound without the butyl group.

    N1-butyl-4-fluorobenzene-1,2-diamine: Similar structure with a fluorine atom instead of chlorine.

    N1-butyl-4-bromobenzene-1,2-diamine: Similar structure with a bromine atom instead of chlorine.

Uniqueness

N1-butyl-4-chlorobenzene-1,2-diamine is unique due to the presence of both the butyl group and the chlorine atom, which can influence its reactivity and biological activity. The combination of these functional groups can lead to distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

1-N-butyl-4-chlorobenzene-1,2-diamine

InChI

InChI=1S/C10H15ClN2/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7,13H,2-3,6,12H2,1H3

InChI Key

LOMOKJQOQKQPOB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=C(C=C1)Cl)N

Origin of Product

United States

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